![molecular formula C12H16N2O B1601995 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol CAS No. 37465-61-5](/img/structure/B1601995.png)
2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol
Overview
Description
“2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol” is a compound that contains an indole nucleus . Indole is a significant heterocyclic system in natural products and drugs . It’s known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .
Synthesis Analysis
The synthesis of compounds related to “2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol” has been reported in the literature . For instance, a compound was obtained in high yield in the reaction between tryptamine and naproxen . The reaction involved the use of N, N’-Dicyclohexylcarbodiimide as a dehydrating reagent .
Molecular Structure Analysis
The molecular structure of “2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol” involves an indole moiety. Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . The structure of indole is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .
Scientific Research Applications
Neuromodulation and Neurotransmission
This compound is found in trace amounts in the mammalian brain and may act as a neuromodulator or neurotransmitter, suggesting potential applications in neurological research and therapy .
Biosynthetic Pathway Studies
It serves as a possible intermediate in the biosynthesis of the plant hormone indole-3-acetic acid, which is crucial for plant growth and development studies .
Anti-Inflammatory Applications
Research indicates that derivatives of this compound can augment pro-inflammatory cytokine production, which could be significant in studying inflammatory diseases and developing treatments .
Antitubercular Activity
Derivatives of this compound have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, indicating its potential use in tuberculosis research .
Cancer Research
Indole derivatives, including this compound, show various biologically vital properties for treating cancer cells, making them significant in oncological studies .
Virology Studies
Some derivatives have shown significant activity against various viruses, including Yellow Fever Virus and HIV-1, suggesting applications in virology and antiviral drug development .
Each application mentioned above represents a unique field where “2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol” has potential or demonstrated utility. The compound’s versatility across different areas of scientific research underscores its importance in furthering our understanding of biological processes and developing new therapies.
ResearchGate - Crystal structure and DFT study MDPI - DPIE Augments Pro-Inflammatory Cytokine Production SpringerOpen - A brief review of the biological potential of indole derivatives RSC Publishing - Synthesis of indole derivatives
Future Directions
The future directions for “2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol” or its related compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . The synthesis of various scaffolds of indole for screening different pharmacological activities could also be a promising direction .
Mechanism of Action
Target of Action
The compound 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol, also known as 2-[2-(1H-indol-3-yl)ethylamino]ethanol, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific derivative and its targets . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
The compound 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol is a metabolite formed in the liver after disulfiram treatment that induces sleep in humans . It is also a secondary product of alcoholic fermentation . .
properties
IUPAC Name |
2-[2-(1H-indol-3-yl)ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-8-7-13-6-5-10-9-14-12-4-2-1-3-11(10)12/h1-4,9,13-15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOGCVUPZSAKIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493801 | |
Record name | 2-{[2-(1H-Indol-3-yl)ethyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol | |
CAS RN |
37465-61-5 | |
Record name | 2-{[2-(1H-Indol-3-yl)ethyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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